molecular formula C18H17N3O B4726499 Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-, hydrazide CAS No. 26180-36-9

Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-, hydrazide

Cat. No.: B4726499
CAS No.: 26180-36-9
M. Wt: 291.3 g/mol
InChI Key: QHNBMGZRXKWHIS-UHFFFAOYSA-N
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Description

Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-, hydrazide is a compound that belongs to the class of organic compounds known as benzoic acid derivatives. This compound features a benzoic acid moiety substituted with a pyrrole ring, which is further functionalized with a hydrazide group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-, hydrazide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or primary amines.

    Substitution on the Benzoic Acid Moiety: The pyrrole ring is then introduced to the benzoic acid moiety through a substitution reaction. This can be achieved by reacting the benzoic acid derivative with a suitable pyrrole derivative under acidic or basic conditions.

    Introduction of the Hydrazide Group: The final step involves the conversion of the carboxylic acid group of the benzoic acid moiety to a hydrazide group. This can be done by reacting the carboxylic acid with hydrazine or its derivatives under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-, hydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-, hydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The pyrrole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-, hydrazide can be compared with other similar compounds, such as:

    Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in their substituents, leading to different chemical and biological properties.

    Pyrrole derivatives: Compounds with a pyrrole ring exhibit diverse biological activities, and the presence of different substituents can significantly alter their effects.

    Hydrazides: Hydrazide-containing compounds are known for their antimicrobial and anticancer properties, and their activity can be influenced by the nature of the attached groups.

Properties

IUPAC Name

4-(2-methyl-5-phenylpyrrol-1-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-7-12-17(14-5-3-2-4-6-14)21(13)16-10-8-15(9-11-16)18(22)20-19/h2-12H,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNBMGZRXKWHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180808
Record name Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26180-36-9
Record name Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026180369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, p-(2-methyl-5-phenylpyrrol-1-yl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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